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Compound of Interest

Compound Name: a-Tosylbenzyl isocyanide

Cat. No.: B1353793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structural aspects of α-tosylbenzyl

isocyanide derivatives, focusing on their analysis through X-ray crystallography. While

crystallographic data for α-tosylbenzyl isocyanide and its substituted derivatives are not readily

available in the public domain, this document presents a detailed analysis of the parent

compound, p-toluenesulfonylmethyl isocyanide (TosMIC), to serve as a foundational reference.

This guide also outlines the key molecular features of α-tosylbenzyl isocyanide and its 4-fluoro

derivative, alongside a comprehensive, generalized protocol for their crystallographic analysis.

Molecular Overview and Comparison
α-Tosylbenzyl isocyanide and its derivatives are of significant interest in synthetic organic

chemistry, serving as versatile building blocks for various heterocyclic compounds. The

introduction of a benzyl group to the α-carbon of TosMIC is expected to introduce significant

conformational variability and influence the crystal packing due to steric hindrance and

potential for π-π stacking interactions. A comparison between the parent TosMIC, α-tosylbenzyl

isocyanide, and a fluorinated analogue highlights the impact of substitution on their molecular

properties.
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Compound

p-
Toluenesulfonylme
thyl isocyanide
(TosMIC)

α-Tosylbenzyl
isocyanide

α-Tosyl-(4-
fluorobenzyl)
isocyanide

Molecular Formula C₉H₉NO₂S C₁₅H₁₃NO₂S[1] C₁₅H₁₂FNO₂S[2]

Molecular Weight 195.24 g/mol 271.3 g/mol [1] 289.3 g/mol [2]

General Description
A versatile synthon in

organic chemistry.

A derivative of

TosMIC.

A fluorinated

derivative.

X-ray Crystallographic Data of p-
Toluenesulfonylmethyl isocyanide (TosMIC)
The crystal structure of the parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC),

provides valuable insights into the foundational molecular geometry and packing characteristics

of this class of compounds. The data presented below was obtained from the Cambridge

Crystallographic Data Centre (CCDC) under deposition number 1063415.[3]

Table 1: Crystallographic Data for p-Toluenesulfonylmethyl isocyanide (TosMIC)[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosylbenzyl-isocyanide
https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosyl-_4-fluorobenzyl_-isocyanide
https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosylbenzyl-isocyanide
https://pubchem.ncbi.nlm.nih.gov/compound/a-Tosyl-_4-fluorobenzyl_-isocyanide
https://www.researchgate.net/publication/277880601_Crystal_structure_of_p-toluene-sulfonyl-methyl_isocyanide
https://www.researchgate.net/publication/277880601_Crystal_structure_of_p-toluene-sulfonyl-methyl_isocyanide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Formula C₉H₉NO₂S

Crystal System Orthorhombic

Space Group Pnma

Unit Cell Dimensions
a = 22.342(5) Å, b = 8.881(2) Å, c = 4.8462(12)

Å

Volume 961.6(4) Å³

Z 4

Temperature 273 K

Radiation Mo Kα (λ = 0.71073 Å)

Key Feature
The molecule exhibits crystallographically

imposed mirror symmetry.[3]

Interactions
C—H···O hydrogen bonds link the molecules

into chains.[3]

Experimental Protocols: X-ray Crystallographic
Analysis
The following section details a generalized methodology for the single-crystal X-ray diffraction

analysis of α-tosylbenzyl isocyanide derivatives.

Synthesis and Crystallization
Synthesis: α-Tosylbenzyl isocyanide can be synthesized from N-(α-tosylbenzyl)formamide.[4]

The formamide is prepared by the reaction of benzaldehyde, formamide, and

chlorotrimethylsilane, followed by the addition of p-toluenesulfinic acid.[4] The subsequent

dehydration of the formamide using phosphorus oxychloride and triethylamine yields the

desired α-tosylbenzyl isocyanide.[4]

Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical step. A

common method involves the slow evaporation of a solvent from a saturated solution of the
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compound. For α-tosylbenzyl isocyanide, crystallization can be achieved by dissolving the

crude product in a suitable solvent such as 1-propanol, concentrating the solution, and then

cooling it to induce crystallization.[4]

Data Collection
A suitable single crystal is mounted on a goniometer. The data collection is typically performed

on a diffractometer equipped with a CCD area detector using monochromatic X-ray radiation

(e.g., Mo Kα or Cu Kα). The crystal is maintained at a low temperature (e.g., 100 K or 273 K) to

minimize thermal vibrations.[3] A series of diffraction images are collected as the crystal is

rotated.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space

group. The crystal structure is then solved using direct methods or Patterson methods, which

provide an initial model of the atomic positions. This model is subsequently refined using full-

matrix least-squares techniques. The refinement process optimizes the atomic coordinates,

and thermal parameters to improve the agreement between the observed and calculated

diffraction patterns.

Visualizations
The following diagrams illustrate the generalized workflow for X-ray crystallographic analysis

and the molecular structures of the compounds discussed.
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Experimental Workflow for X-ray Crystallography
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Caption: Generalized workflow of X-ray crystallographic analysis.
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Molecular Structures

p-Toluenesulfonylmethyl isocyanide (TosMIC) α-Tosylbenzyl isocyanide α-Tosyl-(4-fluorobenzyl) isocyanide

C₉H₉NO₂S C₁₅H₁₃NO₂S C₁₅H₁₂FNO₂S

Click to download full resolution via product page

Caption: Comparison of molecular formulas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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